

BMS-604992 free base binding affinity and Ki value

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Compound of Interest

Compound Name: BMS-604992 free base

Cat. No.: B3182456

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In-Depth Technical Guide: BMS-604992 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, and mechanism of action of BMS-604992, a selective agonist of the Growth Hormone Secretagogue Receptor (GHSR). The information is presented to support research and development efforts in the fields of pharmacology and drug discovery.

Core Compound Data: BMS-604992

BMS-604992 is a potent, orally active, small-molecule agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. Its activity at this receptor makes it a subject of interest for therapeutic applications related to appetite stimulation and growth hormone release.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of **BMS-604992** free base.



Parameter	Value	Receptor	Description
Binding Affinity (Ki)	2.3 nM	Growth Hormone Secretagogue Receptor (GHSR)	Represents the equilibrium dissociation constant for the binding of BMS-604992 to the GHSR, indicating high-affinity binding.
Functional Activity (EC50)	0.4 nM	Growth Hormone Secretagogue Receptor (GHSR)	The concentration of BMS-604992 that elicits a half-maximal response in a functional assay, demonstrating potent agonist activity.[1]

Mechanism of Action: GHSR Signaling Pathway

BMS-604992 exerts its effects by activating the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The primary signaling pathway involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This increase in intracellular calcium and activation of PKC are central to the downstream effects of GHSR activation.

Furthermore, GHSR activation can modulate other significant signaling pathways, including:

 Mitogen-Activated Protein Kinase (MAPK) pathway: Involved in cell growth, differentiation, and survival.



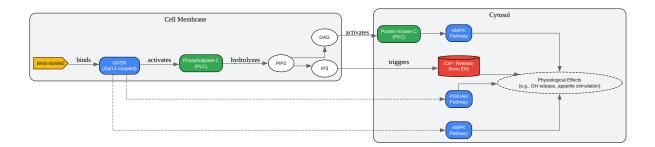




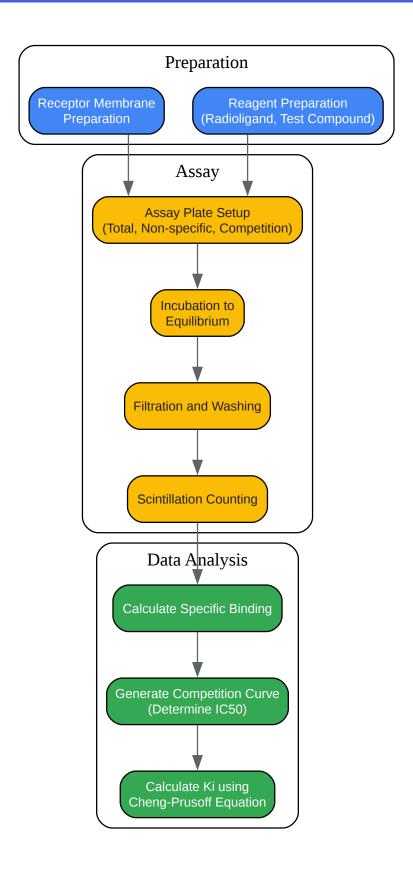
- Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway: Plays a crucial role in cell survival and metabolism.
- AMP-Activated Protein Kinase (AMPK) pathway: A key regulator of cellular energy homeostasis.

The interplay of these pathways mediates the diverse physiological effects of GHSR agonists like BMS-604992.









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References

- 1. medchemexpress.com [medchemexpress.com]
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